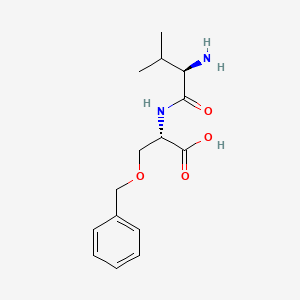
D-Valyl-O-benzyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Valyl-O-benzyl-L-serine: is a compound with the molecular formula C15H22N2O4 It is a derivative of valine and serine, where the valine is in the D-configuration and the serine is in the L-configuration with an O-benzyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of D-Valyl-O-benzyl-L-serine typically involves the coupling of D-valine with O-benzyl-L-serine. One common method is the use of peptide synthesis techniques, where the amino acids are protected with suitable protecting groups to prevent unwanted reactions. The coupling reaction can be facilitated using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the peptide bond .
Industrial Production Methods: Industrial production of this compound may involve microbial synthesis methods. For instance, D-valine can be produced through microbial asymmetric degradation of DL-valine or microbial stereoselective hydrolysis of N-acyl-DL-valine . O-benzyl-L-serine can be synthesized through the Wünsch–Fürst resolution of N-formyl-O-benzyl-DL-serine .
Analyse Des Réactions Chimiques
Types of Reactions: D-Valyl-O-benzyl-L-serine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: D-Valyl-O-benzyl-L-serine is used in peptide synthesis as a building block for creating more complex peptides and proteins .
Biology: In biological research, it can be used to study enzyme-substrate interactions and protein folding mechanisms.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mécanisme D'action
The mechanism of action of D-Valyl-O-benzyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, it may interact with the N-methyl-D-aspartate receptor (NMDAR) in the brain, influencing synaptic function and plasticity .
Comparaison Avec Des Composés Similaires
- N-(tert-Butoxycarbonyl)-O-benzyl-L-serine
- O-Benzyl-D-serine
- O-Benzyl-L-serine
Comparison: D-Valyl-O-benzyl-L-serine is unique due to the presence of both D-valine and O-benzyl-L-serine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in peptide synthesis and drug development .
Propriétés
Numéro CAS |
921933-66-6 |
|---|---|
Formule moléculaire |
C15H22N2O4 |
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-10(2)13(16)14(18)17-12(15(19)20)9-21-8-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t12-,13+/m0/s1 |
Clé InChI |
OZJHZQDVWTZHJS-QWHCGFSZSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(COCC1=CC=CC=C1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


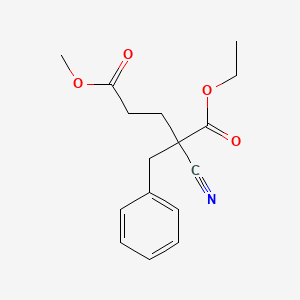

![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12630856.png)
![1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide](/img/structure/B12630868.png)
![2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12630876.png)
![5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone](/img/structure/B12630881.png)
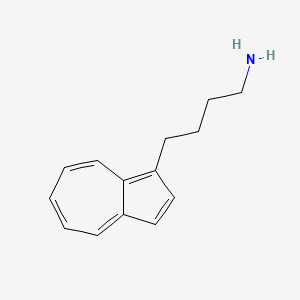

![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12630888.png)

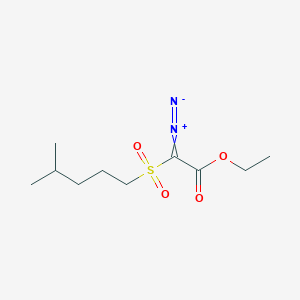
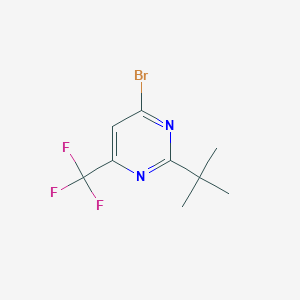
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanoate](/img/structure/B12630920.png)

